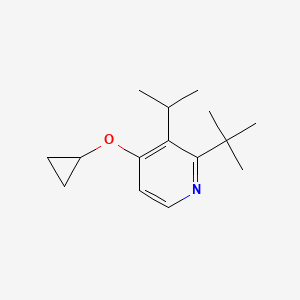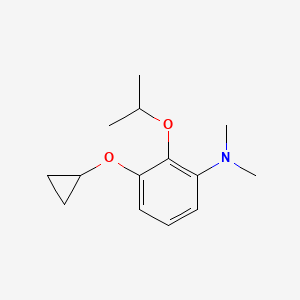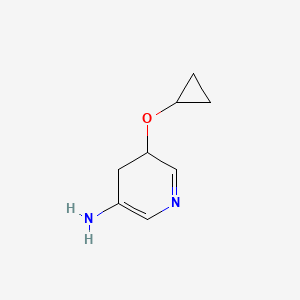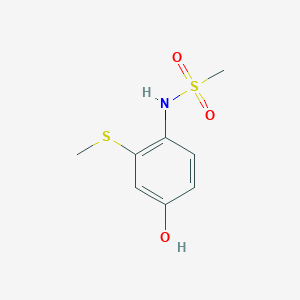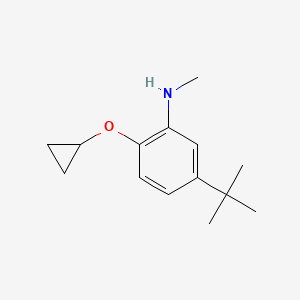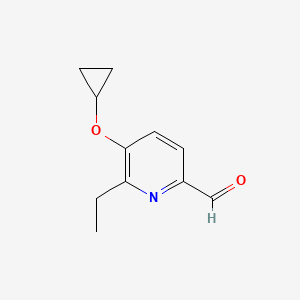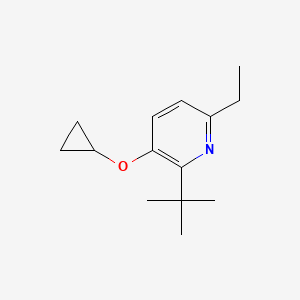
2-Tert-butyl-3-cyclopropoxy-6-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-3-cyclopropoxy-6-ethylpyridine is a chemical compound with the molecular formula C14H21NO It is a pyridine derivative characterized by the presence of tert-butyl, cyclopropoxy, and ethyl groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-cyclopropoxy-6-ethylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-tert-butylpyridine, cyclopropyl alcohol, and ethyl bromide.
Cyclopropylation: The cyclopropylation of 2-tert-butylpyridine is achieved by reacting it with cyclopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Ethylation: The resulting intermediate is then subjected to ethylation using ethyl bromide in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-3-cyclopropoxy-6-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Tert-butyl-3-cyclopropoxy-6-ethylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-6-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tert-butyl-6-ethylpyridine: Lacks the cyclopropoxy group, which may affect its reactivity and applications.
3-Cyclopropoxy-6-ethylpyridine: Lacks the tert-butyl group, which may influence its stability and interactions.
2-Tert-butyl-3-cyclopropoxy-pyridine: Lacks the ethyl group, which may alter its chemical properties.
Uniqueness
2-Tert-butyl-3-cyclopropoxy-6-ethylpyridine is unique due to the combination of tert-butyl, cyclopropoxy, and ethyl groups attached to the pyridine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-tert-butyl-3-cyclopropyloxy-6-ethylpyridine |
InChI |
InChI=1S/C14H21NO/c1-5-10-6-9-12(16-11-7-8-11)13(15-10)14(2,3)4/h6,9,11H,5,7-8H2,1-4H3 |
Clé InChI |
KHESUVPEEFRRGD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(C=C1)OC2CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




